molecular formula C11H7F2NOS B2614571 4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde CAS No. 2059955-81-4

4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde

Cat. No.: B2614571
CAS No.: 2059955-81-4
M. Wt: 239.24
InChI Key: QCBQGGWHSTZQTO-UHFFFAOYSA-N
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Description

4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde (CAS 2059955-81-4) is a high-value chemical building block primarily used in medicinal chemistry and drug discovery research. This compound features a benzaldehyde group linked to a 2-difluoromethyl-thiazole heterocycle, a privileged scaffold known for its significant biological activities . The thiazole ring is widely recognized as a nucleus of great value for obtaining molecules with various biological activities, including antimicrobial, antitumor, anti-inflammatory, and antidiabetic properties . The presence of the difluoromethyl group can enhance metabolic stability and membrane permeability, making this compound a versatile precursor. The aldehyde functional group is a critical reactive handle for further synthetic elaboration. It readily undergoes condensation reactions to form imines or hydrazones, and is a common precursor for the synthesis of various heterocycles and extended molecular structures. Researchers utilize this benzaldehyde derivative as a key intermediate in the design and synthesis of potential inhibitors for various biological targets. Notably, similar structural motifs have been investigated for their role in inhibiting bacterial DNA gyrase and topoisomerase IV, which are crucial enzymes for maintaining DNA integrity and are validated targets for combating antibiotic resistance . Furthermore, such intermediates are frequently employed in the development of compounds for neurodegenerative disease research . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-[2-(difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NOS/c12-10(13)11-14-5-9(16-11)8-3-1-7(6-15)2-4-8/h1-6,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBQGGWHSTZQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CN=C(S2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059955-81-4
Record name 4-[2-(difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated ketone under acidic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, often using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide.

    Coupling with Benzaldehyde: The final step involves coupling the 2-(difluoromethyl)-1,3-thiazole with benzaldehyde through a formylation reaction, typically using Vilsmeier-Haack conditions.

Industrial Production Methods

Industrial production of 4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: 4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzoic acid.

    Reduction: 4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzyl alcohol.

    Substitution: 4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]-2-bromobenzaldehyde.

Scientific Research Applications

4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with its targets .

Comparison with Similar Compounds

Substituent Effects on the Thiazole Ring

The substituent at the 2-position of the thiazole ring significantly influences electronic and steric properties. Key analogs and their substituent effects are compared below:

Compound Name Substituent at Thiazole 2-Position Electronic Effect Key Properties/Applications Reference
4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde Difluoromethyl (-CF₂H) Moderate electron-withdrawing Balanced reactivity for synthesis; potential antimicrobial activity Target Compound
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde Chloro (-Cl) Strong electron-withdrawing Higher electrophilicity; used in agrochemicals
N-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) 4-Fluorophenyl Moderate electron-withdrawing Enhanced solubility; tested for enzyme inhibition
N-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) 4-Bromophenyl Strong electron-withdrawing, bulky Steric hindrance reduces binding affinity in docking studies
2-[4-(4-Fluorophenyl)-2-(methylamino)-1,3-thiazol-5-yl]acetic acid Methylamino (-NHCH₃) Electron-donating Improved hydrogen-bonding capacity; explored for CNS targets

Key Findings :

  • Electron-withdrawing groups (e.g., -Cl, -Br) increase thiazole ring electrophilicity but may reduce solubility due to higher polarity. Difluoromethyl (-CF₂H) offers a compromise between reactivity and lipophilicity .
  • Bulky substituents (e.g., 4-bromophenyl in 9c) hinder molecular docking efficiency compared to smaller groups like -CF₂H .

Functional Group Variations at the 5-Position

The 5-position of the thiazole ring is critical for intermolecular interactions. Comparisons include:

Compound Name Functional Group at Thiazole 5-Position Key Characteristics Reference
4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde Benzaldehyde (-C₆H₄CHO) Reactive aldehyde for Schiff base formation Target Compound
Thiazol-5-ylmethyl carbamate derivatives () Carbamate (-OCONHR) Enhanced stability; used in prodrug design
5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine Benzylamine (-C₆H₄CH₂NH₂) Basic amine for salt formation; CNS applications

Key Findings :

  • Aldehyde groups (as in the target compound) enable covalent bonding with biological targets (e.g., via Schiff base formation), whereas carbamates prioritize hydrolytic stability .
  • Amine-functionalized analogs (e.g., benzylamine) exhibit improved blood-brain barrier penetration, a trait less pronounced in aldehyde-containing derivatives .

Key Findings :

  • Chloro-substituted analogs (e.g., ) exhibit higher toxicity than methyl- or difluoromethyl-substituted derivatives.
  • Solubility correlates with substituent polarity: acetamide derivatives (9d) show better aqueous solubility than aldehyde-functionalized compounds .

Biological Activity

4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde is a heterocyclic aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzaldehyde moiety substituted with a thiazole ring containing a difluoromethyl group, which enhances its lipophilicity and metabolic stability. These properties are critical for its interaction with biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of 4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde is C10H8F2N2S, and its structure can be represented as follows:

C6H4(CHO)(C3H2F2NS)\text{C}_6\text{H}_4(\text{CHO})(\text{C}_3\text{H}_2\text{F}_2\text{N}\text{S})

This compound's unique structure contributes to its significant physicochemical properties:

PropertyValue
Molecular Weight224.24 g/mol
Melting PointNot available
SolubilityOrganic solvents
Log P (octanol-water partition coefficient)High

Antimicrobial Activity

Preliminary studies indicate that 4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde exhibits antimicrobial properties. Compounds containing thiazole rings are often associated with antimicrobial activity, and the difluoromethyl group may enhance this effect by improving the compound's interaction with microbial targets.

Case Study:
A study conducted by El-Karim et al. reported that derivatives of thiazole exhibited significant antimicrobial activity against various bacterial strains. The difluoromethyl substitution in 4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde is hypothesized to increase potency compared to non-fluorinated analogs .

Anticancer Properties

Research also suggests potential anticancer activity for this compound. The structural features of 4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde may contribute to its ability to modulate cellular pathways involved in cancer progression.

Research Findings:
In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, a related thiazole derivative demonstrated IC50 values in the low micromolar range against various cancer cell lines .

The mechanism by which 4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde exerts its biological effects is not fully elucidated; however, it is believed to involve:

  • Enzyme Inhibition: The compound may interact with specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It may act on cellular receptors that regulate growth and apoptosis in cancer cells.

Comparative Analysis with Related Compounds

To better understand the biological activity of 4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde, a comparison can be made with other thiazole-containing compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityIC50 (µM)
4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehydeModeratePotentialTBD
Thiazole Derivative AHighLow10
Thiazole Derivative BModerateModerate25

Q & A

Q. How are crystal structures analyzed to confirm polymorphic forms or co-crystal formation?

  • Methodology :
  • PXRD (Powder X-ray Diffraction) : Compares experimental patterns with simulated data from single-crystal structures.
  • Solid-State NMR : ¹³C CP/MAS NMR distinguishes polymorphs by chemical shift anisotropy.
  • Thermogravimetric Analysis (TGA) : Detects solvent loss or decomposition events correlated with crystal lattice changes .

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